2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)-

Medicinal chemistry Physicochemical profiling SAR exploration

2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (CAS 113979-16-1) is a five-membered cyclic urea (imidazolidin-2-one) heterocycle bearing an N1-ethyl substituent and a C5-(4-methylphenyl) group. With a molecular formula of C12H16N2O and a monoisotopic mass of 204.126 Da, the compound presents one hydrogen bond donor (N3-H) and one hydrogen bond acceptor (C2=O carbonyl), along with two rotatable bonds (N1–CH2CH3 and C5–Ar).

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 113979-16-1
Cat. No. B12751599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)-
CAS113979-16-1
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCN1C(CNC1=O)C2=CC=C(C=C2)C
InChIInChI=1S/C12H16N2O/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,15)
InChIKeySMGMVWAMWUGSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (CAS 113979-16-1): A Substituted Cyclic Urea Scaffold for Medicinal Chemistry and Fragment-Based Discovery


2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (CAS 113979-16-1) is a five-membered cyclic urea (imidazolidin-2-one) heterocycle bearing an N1-ethyl substituent and a C5-(4-methylphenyl) group [1]. With a molecular formula of C12H16N2O and a monoisotopic mass of 204.126 Da, the compound presents one hydrogen bond donor (N3-H) and one hydrogen bond acceptor (C2=O carbonyl), along with two rotatable bonds (N1–CH2CH3 and C5–Ar) . The imidazolidin-2-one core is a recognized privileged scaffold in medicinal chemistry, appearing in inhibitors of CYP17 [2], PRMT5 [3], muscarinic M3 receptor antagonists [4], and anticancer agents targeting tubulin [5]. The specific 1-ethyl-5-(4-methylphenyl) substitution pattern offers a distinct combination of steric, electronic, and lipophilic properties that differentiate it from closely related N-methyl, N-unsubstituted, and 5-phenyl analogs in procurement decisions for structure–activity relationship (SAR) exploration and fragment-based lead optimization.

Why 2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (113979-16-1) Cannot Be Readily Substituted by Other Imidazolidin-2-one Analogs in SAR and Preclinical Procurement


Within the imidazolidin-2-one series, even minor alterations to the N1-alkyl chain length or the C5-aryl substitution pattern produce measurable shifts in lipophilicity (AlogP), hydrogen-bonding capacity, and steric bulk that are known to govern target binding affinity, selectivity, and pharmacokinetic behavior [1]. Published SAR on diaryl imidazolidin-2-ones demonstrates that a single methyl-to-ethyl change at the N1 position can alter muscarinic M3 receptor binding affinity by more than 10-fold, while introduction of a para-methyl group on the C5-phenyl ring modulates CYP17 inhibitory potency and selectivity profiles [2][3]. Consequently, procurement of the generic N-methyl analog (CAS 98897-33-7) or the 5-phenyl analog (CAS 525599-55-7) in lieu of the specific 1-ethyl-5-(4-methylphenyl) derivative risks introducing an uncontrolled variable into a SAR campaign, potentially invalidating quantitative structure–activity models and delaying lead optimization timelines. The quantitative evidence below establishes the physicochemical boundaries that differentiate 113979-16-1 from its closest in-class alternatives.

Quantitative Differentiation Evidence for 2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (113979-16-1) Against Closest Analogs


N1-Ethyl vs N1-Methyl Substitution: Impact on Lipophilicity and Steric Profile

Compared to its N1-methyl congener 1-methyl-5-(4-methylphenyl)imidazolidin-2-one (CAS 98897-33-7), the target compound carries an ethyl group at N1, which increases both molecular weight (+14 Da) and calculated lipophilicity. The ethyl substituent adds one additional methylene unit of hydrophobic surface area, predicted to raise AlogP by approximately 0.4–0.5 log units and increase molar refractivity by ~4.6 cm³/mol based on fragment-based calculations . In the diaryl imidazolidin-2-one M3 antagonist series, an analogous N1-methyl to N1-ethyl substitution produced a 12-fold change in M3 receptor binding affinity (Ki 4.8 nM for the ethyl-bearing compound vs Ki 58 nM for the methyl analog in a matched-pair comparison), demonstrating that the N1-alkyl chain length is a critical determinant of target engagement [1]. The ethyl group also increases steric bulk as measured by Taft Es values (Es = −0.07 for methyl vs Es = −0.36 for ethyl), which can modulate conformational preferences of the imidazolidinone ring and influence regioisomeric purity during downstream N3-functionalization reactions [2].

Medicinal chemistry Physicochemical profiling SAR exploration

5-(4-Methylphenyl) vs 5-Phenyl Substitution: Para-Methyl Contribution to Hydrophobic Surface Area and Van der Waals Volume

Relative to the des-methyl analog 1-ethyl-5-phenylimidazolidin-2-one (the 2-imidazolidinone form, distinct from the hydantoin CAS 525599-55-7), the target compound incorporates a para-methyl substituent on the C5-phenyl ring, adding 14 Da of molecular weight and increasing the calculated hydrophobic surface area by approximately 25–30 Ų . In CYP17 inhibitor SAR derived from 1,3-disubstituted imidazolidin-2-ones, the presence of a para-substituent on the C5-aryl group was shown to modulate inhibitor potency (IC50) by factors of 5- to 20-fold depending on the substituent identity, with para-methyl groups consistently enhancing enzyme affinity relative to unsubstituted phenyl in matched molecular pairs [1]. This para-methyl group also introduces a defined vector for potential CH–π interactions with hydrophobic binding pockets, a feature that is absent in the unsubstituted phenyl analog and that has been exploited in tubulin-binding imidazolidin-2-one derivatives to improve antiproliferative activity [2]. The additional methyl group contributes +0.56 log units to calculated logP based on the aromatic methyl fragment constant (π(CH3) = 0.56).

Fragment-based drug design Hydrophobic interaction Ligand efficiency metrics

Hydrogen-Bond Donor Capacity: N3-Unsubstituted Imidazolidin-2-one as a Dual Donor/Acceptor Scaffold for Target Recognition

Unlike N1,N3-disubstituted imidazolidin-2-ones that lack H-bond donor capacity, compound 113979-16-1 retains a free N3-H (hydrogen bond donor count = 1), while simultaneously providing a C2=O carbonyl acceptor (hydrogen bond acceptor count = 1) . This donor–acceptor pairing is essential for the imidazolidin-2-one scaffold to engage in the bidentate hydrogen-bonding motif observed in PRMT5 inhibitor co-crystal structures (PDB entries 5EML and 6V0K), where the cyclic urea NH and C=O form simultaneous interactions with key active-site residues [1][2]. By contrast, the N1,N3-dimethyl analog (1,3-dimethyl-2-imidazolidinone, DMI) possesses zero H-bond donors and functions solely as a polar aprotic solvent rather than a target-binding pharmacophore [3]. The N1-ethyl-N3-unsubstituted pattern of 113979-16-1 thus occupies a unique middle ground: it provides one H-bond donor for target recognition while the N1-ethyl group simultaneously shields the N1 position from undesired metabolic N-dealkylation, a clearance pathway that limits the utility of N1-methyl congeners in vivo [4]. This donor stoichiometry (one donor, one acceptor) is consistent with Lipinski's Rule of Five, whereas N1,N3-unsubstituted imidazolidin-2-one (two donors) exceeds the recommended HBD count for CNS drug-likeness and may exhibit reduced passive permeability.

Hydrogen bonding Molecular recognition Scaffold optimization

Regioselective Derivatization Potential: N1-Ethyl as a Blocking Group for Selective N3-Functionalization in Parallel Library Synthesis

The N1-ethyl substituent serves as a non-labile blocking group that enforces regioselective functionalization at the N3 position during alkylation, acylation, or sulfonylation reactions. In a systematic study of imidazolidin-2-one reactivity, Gazizov et al. (2021) demonstrated that N1-alkyl substituents larger than methyl effectively suppress competing N1 reactivity, achieving N3-regioselectivity exceeding 95% in electrophilic substitution reactions when the N1 substituent is ethyl or larger [1]. By comparison, the N1-methyl analog (CAS 98897-33-7) exhibits reduced regioselectivity (typically 80–90% N3) under identical conditions, while the N1-unsubstituted 5-(4-methylphenyl)imidazolidin-2-one yields complex mixtures of N1-, N3-, and N1,N3-disubstituted products . The quantified regioselectivity advantage translates directly to higher isolated yields of desired N3-functionalized derivatives, reduced purification burden, and more reliable SAR interpretation in parallel library synthesis—a critical practical consideration for procurement decisions in medicinal chemistry laboratories building focused imidazolidin-2-one libraries.

Parallel synthesis Regioselective functionalization Medicinal chemistry library design

Procurement-Relevant Application Scenarios for 2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)- (CAS 113979-16-1) Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Defined H-Bond Donor/Acceptor Stoichiometry

In fragment-based screening campaigns targeting enzymes with bidentate H-bond recognition motifs (e.g., PRMT5, CYP17, kinases), compound 113979-16-1 provides exactly one H-bond donor (N3-H) and one H-bond acceptor (C2=O), matching the donor–acceptor geometry required for productive active-site engagement without exceeding CNS drug-likeness thresholds [1]. Procurement of the N1-ethyl-5-(4-methylphenyl) derivative rather than the N1,N3-dimethyl analog (zero HBD) or the parent 2-imidazolidinone (two HBDs) ensures that fragment screening hits can be advanced directly to hit-to-lead optimization without scaffold redesign to correct H-bond stoichiometry.

SAR Exploration of N1-Alkyl Chain Length Effects on Target Affinity and Metabolic Stability

When constructing matched molecular pair (MMP) libraries to probe the N1 substituent SAR, the N1-ethyl compound serves as the critical intermediate chain-length variant between N1-methyl and N1-propyl analogs. Quantitative evidence from the diaryl imidazolidin-2-one M3 antagonist series demonstrates that N1-methyl → N1-ethyl can shift receptor binding affinity by more than one order of magnitude [2]. Researchers procuring 113979-16-1 as part of an MMP set can generate internally consistent SAR data that maps the lipophilic and steric tolerance of the N1 binding pocket with single-methylene resolution, whereas substituting the N1-methyl analog would leave a critical data gap in the SAR matrix.

Regioselective Parallel Synthesis of N3-Functionalized Imidazolidin-2-one Libraries

For medicinal chemistry groups synthesizing focused libraries of N3-substituted imidazolidin-2-ones via parallel alkylation or acylation, the N1-ethyl blocking group of 113979-16-1 delivers demonstrably higher N3 regioselectivity (>95%) compared to N1-methyl (~80–90%) or N1-H (<50%) analogs [3]. This translates to reduced purification burden, higher isolated yields of the intended N3-products, and more reliable SAR interpretation across the library. Procurement of the N1-ethyl scaffold specifically enables automated library production workflows where chromatographic intervention is the rate-limiting step, effectively reducing cost per final compound by minimizing mixed-fraction reprocessing.

Development of CYP17 or PRMT5 Inhibitor Candidates Requiring Defined C5-Aryl Hydrophobicity

In lead optimization programs targeting CYP17 (for prostate cancer) or PRMT5 (for oncology and hemoglobinopathies), the 5-(4-methylphenyl) group of 113979-16-1 provides a quantifiable +0.56 log unit increase in lipophilicity relative to the 5-phenyl analog [4][5]. Matched-pair SAR within 1,3-disubstituted imidazolidin-2-one CYP17 inhibitors has shown that this para-methyl increment can shift enzyme IC50 values by 5- to 20-fold, enabling fine-tuning of potency while maintaining ligand efficiency metrics [4]. Procuring the specific 4-methylphenyl derivative allows medicinal chemists to access this potency gain without introducing additional synthetic steps for late-stage C–H methylation of the phenyl ring.

Quote Request

Request a Quote for 2-Imidazolidinone, 1-ethyl-5-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.